2-(5-bromo-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone
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Overview
Description
2-(5-bromo-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone is a synthetic organic compound that features an indole ring substituted with a bromine atom and a morpholine ring attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with indole, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Ethanone Group: The brominated indole can then be reacted with an appropriate acylating agent to introduce the ethanone group.
Attachment of Morpholine Ring: Finally, the phenylmorpholine moiety can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions could target the ethanone group, converting it to an alcohol.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized indole derivatives.
Reduction: Reduced ethanone derivatives, such as alcohols.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potentially explored for its pharmacological properties, such as anti-cancer or anti-inflammatory effects.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The indole ring could play a role in binding to biological targets, while the morpholine ring might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone
- 2-(5-fluoro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone
- 2-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone
Uniqueness
The presence of the bromine atom in 2-(5-bromo-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone may confer unique electronic properties, influencing its reactivity and interactions with biological targets. This could make it more effective in certain applications compared to its chloro, fluoro, or methyl analogs.
Properties
Molecular Formula |
C20H19BrN2O2 |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone |
InChI |
InChI=1S/C20H19BrN2O2/c21-17-6-7-18-16(12-17)8-9-22(18)14-20(24)23-10-11-25-19(13-23)15-4-2-1-3-5-15/h1-9,12,19H,10-11,13-14H2 |
InChI Key |
BAWFNSHPAXIAMK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)CN2C=CC3=C2C=CC(=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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